molecular formula C26H36N2O9 B3050708 Antimycin A3a CAS No. 28068-14-6

Antimycin A3a

Cat. No.: B3050708
CAS No.: 28068-14-6
M. Wt: 520.6 g/mol
InChI Key: RJSDTWRLWCTTTR-AJFXPNBASA-N
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Description

The compound [(2R,3S,6S,7R,8R)-8-Butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate has a molecular formula of C28H40N2O9 .

Scientific Research Applications

Synthesis and Application in Polyamides

  • Polyamide Synthesis : This compound has been utilized in the synthesis of specific polyamides. Polyamides containing theophylline and thymine were synthesized through addition reactions, followed by hydrolysis and further conversion into di-p-nitrophenyl esters. These esters then polycondensed with diamines, resulting in white powders of polyamides with molecular weights ranging from about 2000-6000. These polyamides are soluble in DMSO and formic acid, with some also being water-soluble (Hattori & Kinoshita, 1979).

Chemical Structure Studies

  • Anti-malarial Agent Derivatives : Derivatives of this compound, specifically (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine, have been studied for their anti-malarial activity. The crystal structures of these active derivatives were analyzed, and the importance of certain molecular features like the OH group, benzyl group, and methylene substituents at the piperazinyl nitrogens in generating activity was highlighted (Cunico et al., 2009).

Pharmaceutical Applications

  • Renin Inhibitors : A stereoselective synthesis of a similar compound, useful as an intermediate for the preparation of renin inhibitory peptides, was reported. The synthesized compound is suggested to act as a transition-state analogue in the enzyme-catalyzed hydrolysis of the peptidic bond (Thaisrivongs et al., 1987).

Antimicrobial Activity

  • Novel Heterocyclic Compounds : This compound has been used in the synthesis of novel heterocyclic compounds with antimicrobial activity. The synthesized compounds were screened for their effectiveness against various microbial agents, demonstrating its potential in the development of new antimicrobial drugs (Badne et al., 2011).

Miscellaneous Applications

  • Synthesis of CCR5 Antagonist : A practical synthesis method for a CCR5 antagonist, which includes the use of this compound or its derivatives, has been developed. This synthesis pathway is significant in creating orally active pharmaceutical agents (Ikemoto et al., 2005).

Properties

CAS No.

28068-14-6

Molecular Formula

C26H36N2O9

Molecular Weight

520.6 g/mol

IUPAC Name

[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C26H36N2O9/c1-6-8-10-18-22(37-24(32)14(3)7-2)16(5)36-26(34)20(15(4)35-25(18)33)28-23(31)17-11-9-12-19(21(17)30)27-13-29/h9,11-16,18,20,22,30H,6-8,10H2,1-5H3,(H,27,29)(H,28,31)/t14-,15+,16-,18+,20-,22-/m0/s1

InChI Key

RJSDTWRLWCTTTR-AJFXPNBASA-N

Isomeric SMILES

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)[C@@H](C)CC

SMILES

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)CC

Canonical SMILES

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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